molecular formula C13H13ClN4O3S B5696759 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide

Cat. No. B5696759
M. Wt: 340.79 g/mol
InChI Key: VCWBJORBASGMJD-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide involves the inhibition of the activity of topoisomerase II, an enzyme that is involved in the replication and transcription of DNA. The compound binds to the enzyme and prevents it from carrying out its normal functions, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, the compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide is its potential applications in cancer therapy and the treatment of Alzheimer's disease. The compound has been shown to be effective in inhibiting the growth of cancer cells and the activity of acetylcholinesterase. However, one of the limitations of the compound is its potential toxicity, as it has been shown to be cytotoxic to normal cells at high concentrations.

Future Directions

There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide. One direction is the development of more potent and selective analogs of the compound, which could have improved therapeutic efficacy and reduced toxicity. Another direction is the study of the compound's potential applications in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, the compound could be studied in combination with other drugs to enhance its therapeutic effects and reduce toxicity.

Synthesis Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 5-tert-butyl-1,3,4-thiadiazol-2-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The purity of the product can be improved by recrystallization.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide has been used in scientific research for its potential applications in the field of cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-13(2,3)11-16-17-12(22-11)15-10(19)8-5-4-7(18(20)21)6-9(8)14/h4-6H,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWBJORBASGMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide

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